molecular formula C15H22N4 B8384719 4-Benzyl-1-(3-azidopropyl)piperidine

4-Benzyl-1-(3-azidopropyl)piperidine

Cat. No.: B8384719
M. Wt: 258.36 g/mol
InChI Key: QBSQVLLPSNVSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-(3-azidopropyl)piperidine is a piperidine derivative functionalized with a benzyl group at the 4-position and a 3-azidopropyl chain at the 1-position. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. Structural analogs, however, provide insights into its likely properties and applications .

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

1-(3-azidopropyl)-4-benzylpiperidine

InChI

InChI=1S/C15H22N4/c16-18-17-9-4-10-19-11-7-15(8-12-19)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2

InChI Key

QBSQVLLPSNVSDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Modifications and Functional Groups

The table below compares 4-Benzyl-1-(3-azidopropyl)piperidine with three structurally related compounds:

Compound Name Substituent at 1-Position Key Functional Groups Molecular Formula Key Applications/Studies
This compound 3-azidopropyl Azide (-N₃) C₁₅H₂₁N₅ Potential click chemistry, drug delivery
4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine 3-iodobenzylsulfonyl Iodine (-I), sulfonyl (-SO₂) C₁₇H₁₇IN₂O₂S Radiopharmaceutical biodistribution studies in rats
Benzyl 4-aminopiperidine-1-carboxylate Carboxylate-linked benzyl Amine (-NH₂), carboxylate C₁₃H₁₈N₂O₂ Intermediate in organic synthesis; limited toxicological data
4-Benzyl-1-(3-phenylsulfanyl-propyl)-piperidine 3-phenylsulfanylpropyl Thioether (-S-) C₁₉H₂₃NS Unknown (limited accessible data)
Key Observations:
  • Azide vs. Iodine/Sulfonyl : The azide group in the target compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), whereas the iodobenzylsulfonyl group in ’s compound facilitates radiolabeling for tracking biodistribution .
  • Amine/Carboxylate vs. Azide: Benzyl 4-aminopiperidine-1-carboxylate () lacks the azide’s reactivity but includes a carboxylate, enhancing solubility in polar solvents .

Physicochemical Properties

Data for the target compound are extrapolated from analogs:

Property This compound (Predicted) 4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine Benzyl 4-aminopiperidine-1-carboxylate
Log P (Octanol-Water) ~3.1 (azide increases hydrophobicity) ~4.2 (iodine/sulfonyl enhance lipophilicity) ~1.8 (carboxylate increases polarity)
Water Solubility Low (<1 mg/mL) Very low (<0.1 mg/mL) Moderate (~10 mg/mL)
Stability Light-sensitive (azide decomposition) Radiolytic degradation Stable under inert conditions
Notes:
  • The iodinated analog () has a short half-life due to radiodecomposition, limiting its use to acute studies .
  • Benzyl 4-aminopiperidine-1-carboxylate’s safety data highlight the need for rigorous toxicological profiling, a caution likely applicable to the azide-containing target compound .

Preparation Methods

Reaction Mechanism and Conditions

4-Benzylpiperidine acts as a nucleophile, attacking the electrophilic carbon in 3-azidopropyl bromide. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with sodium iodide (NaI) as a catalyst to enhance the leaving group’s reactivity. For example:
4-Benzylpiperidine+3-Azidopropyl bromideNaI, DMF, 80°C4-Benzyl-1-(3-azidopropyl)piperidine\text{4-Benzylpiperidine} + \text{3-Azidopropyl bromide} \xrightarrow{\text{NaI, DMF, 80°C}} \text{this compound}

Optimization and Yield

  • Solvent Selection : DMF or acetone improves reaction rates due to their high polarity.

  • Catalyst : NaI (1.1–1.5 equiv) facilitates bromide-to-iodide exchange, accelerating substitution.

  • Temperature : Reflux conditions (80–100°C) for 5–10 hours yield 70–85% product after purification via silica gel chromatography.

Stepwise Synthesis via Intermediate Halogenation and Azide Substitution

A two-step approach involves introducing a halogenated propyl group followed by azide substitution. This method is advantageous for avoiding handling unstable azido intermediates directly.

Alkylation with 3-Halopropyl Derivatives

4-Benzylpiperidine is first alkylated with 3-bromopropyl or 3-chloropropyl reagents. For instance, 3-bromopropylamine hydrobromide reacts with 4-benzylpiperidine in dichloromethane (DCM) using triethylamine (Et3_3N) as a base:
4-Benzylpiperidine+3-Bromopropylamine hydrobromideEt3N, DCM4-Benzyl-1-(3-bromopropyl)piperidine\text{4-Benzylpiperidine} + \text{3-Bromopropylamine hydrobromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Benzyl-1-(3-bromopropyl)piperidine}

Protective Group Strategies for Controlled Functionalization

Protective groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) are employed to prevent undesired side reactions during alkylation.

Boc-Protected Intermediate Synthesis

  • Boc Protection : 4-Benzylpiperidine is treated with di-tert-butyl dicarbonate (Boc2_2O) in DCM to form Boc-4-benzylpiperidine.

  • Alkylation : The Boc-protated amine reacts with 3-bromopropyl bromide in the presence of NaH or K2_2CO3_3:
    Boc-4-benzylpiperidine+3-Bromopropyl bromideNaH, THFBoc-4-benzyl-1-(3-bromopropyl)piperidine\text{Boc-4-benzylpiperidine} + \text{3-Bromopropyl bromide} \xrightarrow{\text{NaH, THF}} \text{Boc-4-benzyl-1-(3-bromopropyl)piperidine}

  • Azide Substitution and Deprotection : NaN3_3 replaces the bromide, followed by Boc removal with trifluoroacetic acid (TFA):
    Boc-4-benzyl-1-(3-bromopropyl)piperidineNaN3,TFAThis compound\text{Boc-4-benzyl-1-(3-bromopropyl)piperidine} \xrightarrow{\text{NaN}_3, \text{TFA}} \text{this compound}
    Yield : 60–72% over three steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Key References
Direct AlkylationSingle-step, high efficiencyRequires stable azidopropyl halide70–85
Stepwise HalogenationAvoids azide handling initiallyMulti-step, moderate overall yield65–78
Boc ProtectionPrevents side reactionsAdditional deprotection step60–72

Industrial-Scale Considerations

Patents highlight scalable methods using cost-effective reagents:

  • Catalytic Hydrogenation : 4-Cyanopyridine is hydrogenated with toluene to form 4-benzylpiperidine, which is subsequently functionalized.

  • Solvent Recycling : Toluene or DMF is recovered via distillation, reducing waste.

  • Safety Protocols : Azide reactions are conducted under inert atmospheres to minimize explosion risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-1-(3-azidopropyl)piperidine, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example, the azide group can be introduced via nucleophilic displacement of a halogenated precursor using sodium azide. Structural confirmation requires ¹H/¹³C NMR to verify regiochemistry and substituent placement, HPLC for purity assessment (>95% peak area), and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What safety precautions are necessary when handling this compound given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., benzylpiperidine derivatives). Use PPE (nitrile gloves, lab coat, safety goggles), handle in a fume hood , and avoid skin/eye contact. Implement spill protocols using inert adsorbents (e.g., vermiculite). Toxicity screening via in vitro assays (e.g., MTT on HepG2 cells) is advised to establish preliminary hazard profiles .

Q. What are the optimal storage conditions and stability considerations for this compound?

  • Methodological Answer : Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to prevent azide degradation. Monitor stability via HPLC every 6 months; degradation products (e.g., amines from Staudinger reactions) should be <5% .

Advanced Research Questions

Q. How does the introduction of the azide group in 4-Benzyl-1-(3-3-azidopropyl)piperidine influence its reactivity and potential for click chemistry applications?

  • Methodological Answer : The azide enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis. Kinetic studies (e.g., reaction with bicyclo[6.1.0]nonyne) can quantify cycloaddition efficiency. Monitor reaction progress via FT-IR (disappearance of azide peak at ~2100 cm⁻¹) .

Q. What strategies can resolve contradictions in reported biological activities of benzylpiperidine derivatives across studies?

  • Methodological Answer : Address variability using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Compare structural analogs (e.g., fluorinated vs. azide-substituted derivatives) to isolate substituent effects. Meta-analysis of IC₅₀ values across studies with standardized normalization (e.g., % inhibition at 10 µM) .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., σ receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of σ-1 receptors (PDB: 5HK1). Validate predictions with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability. Correlate docking scores (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Q. What in vitro assays are recommended to elucidate the metabolic pathways of this compound in hepatic models?

  • Methodological Answer : Use human liver microsomes (HLM) with NADPH cofactor for Phase I metabolism. Identify metabolites via LC-HRMS (Q-TOF) with MSE data-independent acquisition. Compare fragmentation patterns to reference libraries. Quantify CYP isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can regioselective functionalization of the piperidine ring be achieved during synthesis?

  • Methodological Answer : Employ protecting group strategies (e.g., Boc for secondary amines) to direct alkylation to the 1-position. Use DFT calculations (Gaussian 16) to predict nucleophilic attack sites on intermediates. Verify regiochemistry via NOESY NMR to confirm spatial proximity of substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.